molecular formula C11H19F2NO B2897228 N-(4,4-difluorocyclohexyl)pivalamide CAS No. 1865408-34-9

N-(4,4-difluorocyclohexyl)pivalamide

Cat. No.: B2897228
CAS No.: 1865408-34-9
M. Wt: 219.276
InChI Key: PPTYSMAMWGFWTE-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)pivalamide: is a chemical compound with the molecular formula C11H19F2NO and a molecular weight of 219.27 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)pivalamide is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, “(4,4-Difluorocyclohexyl)methanol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N-(4,4-difluorocyclohexyl)pivalamide is a compound that has been found to have a catalytic role in the defluoroalkylation of trifluoroacetates with aliphatic alkenes . The primary targets of this compound are trifluoroacetates, which are organic compounds that contain a trifluoroacetyl functional group .

Mode of Action

The compound interacts with its targets under mild irradiation conditions using violet light-emitting diodes . It promotes monoselective defluoroalkylation of trifluoroacetates with a variety of aliphatic alkenes in the presence of a formate salt . This interaction results in the production of valuable α,α-difluoro substituted aliphatic carboxylate esters .

Biochemical Pathways

The compound’s role in the defluoroalkylation of trifluoroacetates suggests that it may influence pathways related to the synthesis and degradation of these compounds .

Result of Action

The action of this compound results in the monoselective defluoroalkylation of trifluoroacetates, leading to the formation of α,α-difluoro substituted aliphatic carboxylate esters . These esters are valuable compounds that can be used in various chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as light conditions. The compound requires mild irradiation conditions using violet light-emitting diodes to interact with its targets . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)pivalamide typically involves the reaction of 4,4-difluorocyclohexylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,4-difluorocyclohexylamine
  • 4,4-difluorocyclohexanone
  • 4,4-difluorocyclohexylcarboxylic acid

Comparison: N-(4,4-difluorocyclohexyl)pivalamide is unique due to the presence of both the difluorocyclohexyl and pivalamide groups. This combination imparts distinct chemical and physical properties to the compound, making it valuable for specific research applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and binding affinity .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO/c1-10(2,3)9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYSMAMWGFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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